molecular formula C29H36ClN7O2 B2376080 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 2097924-51-9

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2376080
CAS No.: 2097924-51-9
M. Wt: 550.1
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C29H36ClN7O2 and its molecular weight is 550.1. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

It’s worth noting that the presence of the piperazine ring in its structure could positively modulate the pharmacokinetic properties of the drug substance .

Properties

CAS No.

2097924-51-9

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-21(2)12-14-36-28(39)24-8-3-4-9-25(24)37-26(32-33-29(36)37)10-11-27(38)31-13-15-34-16-18-35(19-17-34)23-7-5-6-22(30)20-23/h3-9,20-21H,10-19H2,1-2H3,(H,31,38)

SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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